1-Hexylindole-2,3-dione

Description

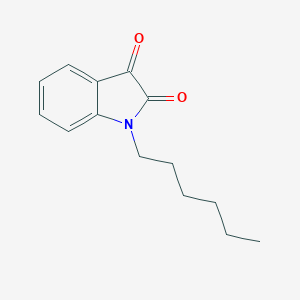

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-3-4-7-10-15-12-9-6-5-8-11(12)13(16)14(15)17/h5-6,8-9H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJSZKJLVPUZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1 Hexylindole 2,3 Dione and Analogues

Reactions at the Carbonyl Centers (C-2 and C-3)

The reactivity of the two carbonyl groups at the C-2 and C-3 positions of the 1-Hexylindole-2,3-dione core is distinct. The C-3 carbonyl behaves as a typical ketone, while the C-2 carbonyl is part of an amide linkage, influencing its reactivity. scielo.br This difference in reactivity allows for selective chemical modifications.

Nucleophilic Additions and Condensations

The C-3 carbonyl group of N-substituted isatins is highly susceptible to nucleophilic attack, leading to a wide array of derivatives. seejph.comscielo.br

The condensation reaction between the C-3 carbonyl group of this compound and primary amines yields Schiff bases, also known as imines. scispace.combjbs.com.br This reaction typically involves the nucleophilic attack of the amine on the electrophilic C-3 carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond (C=N). scispace.com A variety of amines can be used, leading to a diverse range of Schiff base derivatives. For instance, reactions with aminothiazole derivatives have been reported to form corresponding Schiff bases. scirp.org

Detailed research findings on Schiff base formation from N-substituted isatins are presented in the table below.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1H-indole-2,3-dione | Benzene-1,2-diamine | 3-[(2-aminophenyl)imino]-1,3-dihydro-2H-indol-2-one | bjbs.com.brresearchgate.net |

| Isatin (B1672199) derivatives | Nalidixic acid carbohydrazide (B1668358) | Schiff bases of nalidixic acid carbohydrazide and isatin derivatives | nih.gov |

| Cefotaxime (B1668864) | 1H-Indole-2,3-dione (Isatin) | Schiff base derivative of cefotaxime and isatin | scirp.org |

N-alkylisatins, such as this compound, can undergo aldol (B89426) condensation reactions. molaid.com In this reaction, the enolate of a ketone or aldehyde attacks the electrophilic C-3 carbonyl of the isatin derivative. libretexts.org The initial aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form a more stable α,β-unsaturated ketone. libretexts.orgorganic-chemistry.org These reactions can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

A representative aldol condensation reaction is shown in the table below.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| N-alkylisatin | Aryl methyl ketone | Aldol condensation | 3-(2-aryl-2-oxoethylidene)-1-alkylindolin-2-one | molaid.com |

The reaction of this compound with hydrazine (B178648) or its derivatives, such as thiosemicarbazide, leads to the formation of hydrazones and thiosemicarbazones, respectively. seejph.comnih.gov These reactions proceed via nucleophilic addition to the C-3 carbonyl group. google.com Thiosemicarbazones of N-alkylated isatins have been noted for their biological importance. google.com The synthesis of these derivatives is often straightforward, involving the refluxing of the isatin derivative with the corresponding hydrazine in a suitable solvent like ethanol. icm.edu.plomicsonline.org

Examples of hydrazone and thiosemicarbazone formation are provided in the table below.

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-(4-pyridinylmethyl)-1H-indole-2,3-dione | 85% aqueous hydrazine | 5-(4-Pyridinylmethyl)-1H-indole-2,3-dione 3-hydrazone | google.com |

| Isatin | Thiosemicarbazide | Isatin thiosemicarbazone | icm.edu.pl |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Thiosemicarbazide | Thiosemicarbazone derivative | nih.gov |

| 5-Hydroxyisatin | Hydrazine/Thiosemicarbazide | 5-Hydroxyisatin hydrazone/thiosemicarbazone | omicsonline.org |

Ketone and Amide Reactivity Modulations

The reactivity of the C-2 amide and C-3 ketone can be modulated by the substituent on the nitrogen atom. The N-hexyl group in this compound influences the electronic properties of the isatin ring system, which in turn affects the reactivity of the carbonyl centers. scielo.br For instance, N-alkylation is a common strategy to prepare various isatin derivatives. scielo.br

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring (C-4 to C-7)

The benzene (B151609) ring of the this compound scaffold can undergo both electrophilic and nucleophilic substitution reactions. seejph.com

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. tutoring-blog.co.uk The position of substitution (C-4, C-5, C-6, or C-7) is directed by the existing substituents on the ring. The isatin core itself contains both activating and deactivating groups, which can direct incoming electrophiles. For example, nitration of isatin typically yields the 5-nitroisatin (B147319). scielo.bricm.edu.pl The reaction is sensitive to conditions, as harsh conditions can lead to multiple nitrated products. scielo.br

Nucleophilic aromatic substitution, while less common than electrophilic substitution, can occur on aryl halides with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of isatin derivatives, if a leaving group such as a halogen is present on the aromatic ring, it can potentially be displaced by a nucleophile. smolecule.com The presence of the electron-withdrawing carbonyl groups in the isatin structure can facilitate such reactions by stabilizing the negatively charged intermediate. libretexts.org Electron-withdrawing groups that are ortho or para to the leaving group are particularly effective at activating the ring for nucleophilic aromatic substitution. libretexts.org

The table below summarizes key substitution reactions on the isatin aromatic ring.

| Reaction Type | Reagents | Position of Substitution | Product | Reference |

| Electrophilic Nitration | Sulfonitric mixture (HNO₃/H₂SO₄) | C-5 | 5-Nitroisatin | scielo.bricm.edu.pl |

| Electrophilic Halogenation | Halogenating agent | C-5 | 5-Haloisatin | smolecule.com |

| Nucleophilic Substitution | Nucleophile (e.g., amines, thiols) | Position of leaving group (e.g., C-5 bromo) | Substituted isatin | smolecule.com |

Nitration Reactions

Electrophilic aromatic substitution on the isatin core is a common strategy for functionalization. The nitration of isatin typically occurs at the C-5 position of the aromatic ring. wright.eduicm.edu.plscielo.br A standard method involves using a sulfonitric mixture or a combination of potassium nitrate (B79036) in concentrated sulfuric acid. wright.eduscielo.br Careful control of the reaction temperature is crucial, as deviations can lead to the formation of multiple nitrated products. scielo.br For instance, the synthesis of 5-nitroisatin can be achieved by the dropwise addition of a solution of isatin in sulfuric acid to a solution of potassium nitrate also dissolved in concentrated sulfuric acid at a controlled temperature of 0-4°C. wright.edu In some cases, nitration can be an unintended side reaction; for example, when using cerium ammonium (B1175870) nitrate (CAN) with Morita–Baylis–Hillman adducts of N-methyl isatin, the corresponding nitrated product can be formed in addition to the desired ether. cdnsciencepub.com

Friedel-Crafts Reactions

The electrophilic C3-carbonyl group of the isatin system is highly susceptible to nucleophilic attack, making it an ideal substrate for Friedel-Crafts type reactions. nih.gov This reaction is one of the most effective methods for synthesizing chiral 3-hydroxyoxindoles with a C3 quaternary stereocenter. wiley.com The reaction involves the alkylation of electron-rich aromatic and heteroaromatic compounds, such as indoles, pyrroles, and naphthols, at the C3-position of the isatin ring. nih.govwiley.com These transformations can be catalyzed by various means, including Lewis acids and organocatalysts, to achieve high yields and enantioselectivity. nih.govwiley.com For example, enantioselective Friedel-Crafts alkylation of α-naphthols with isatin derivatives has been accomplished using a Takemoto-type urea (B33335) catalyst, producing optically active 3-(naphthalen-2-yl)-3-hydroxy-2-oxindoles in good yields (75%–92%) and high enantiomeric excess (up to 95% ee). wiley.com Similarly, the reaction of isatins with indoles using a copper-based catalyst can yield 2-oxindole derivatives. nih.gov

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Pyrroles | Not specified | 3-(pyrrol-2-yl)indolin-2-ones | nih.gov |

| Indoles | Cuprine | Enantioselective 2-oxindoles | nih.gov |

| α-Naphthols | Takemoto-type urea catalyst | 3-(naphthalen-2-yl)-3-hydroxy-2-oxindoles | wiley.com |

| Electron-rich arenes | Lambert Salt (metal-free) | 3,3-disubstituted oxindoles | acs.org |

| Indoles | Quinine-derived phase-transfer catalyst | 3-amino-3-(indol-3-yl)indolin-2-ones | acs.org |

Halogenation and Other Substitutions

Halogenation of the isatin scaffold can occur at either the aromatic ring or the C3 position, depending on the reagents and conditions. Electrophilic bromination, for instance, can produce various substituted bromo-derivatives like 5,7-dibromoisatin. nih.gov

A notable transformation is the deoxygenative dihalogenation at the C3 position. For N-substituted isatins, including this compound, this can be achieved by first converting the isatin to its corresponding isatin-3-hydrazone. rsc.orgresearchgate.net Subsequent reaction of the hydrazone with (dichloroiodo)benzene (PhICl₂) provides the 3,3-dichloroindolin-2-one derivative in high yield. rsc.orgresearchgate.net For example, N-Hexyl-3,3-dichloro-2-oxindole was synthesized in 85% yield via this method. rsc.org

| Isatin Derivative | Reagents | Product | Yield | Reference |

| Isatin | Bromine, Ethanol, Reflux | 5,7-dibromoisatin | Not specified | nih.gov |

| N-Hexylisatin | 1. Hydrazine | N-Hexyl-3,3-dichloro-2-oxindole | 85% | rsc.org |

| 2. PhICl₂ |

Ring Expansion and Rearrangement Reactions

The isatin ring system is prone to various ring expansion and rearrangement reactions, providing access to larger and more complex heterocyclic structures that are otherwise difficult to synthesize. nih.gov The electrophilic nature of the C3-carbon is often the trigger for these transformations. nih.gov

A common strategy involves the reaction of isatins with diazo compounds. For example, catalytic asymmetric ring expansion of isatins with α-alkyl-α-diazoesters, catalyzed by a chiral N,N'-dioxide-Sc(OTf)₃ complex, yields highly functionalized 2-quinolone derivatives with excellent regiocontrol and enantioselectivity. nih.govthieme-connect.com Dirhodium(II) catalysts have also been employed for the ring expansion of isatins with ethyl diazoacetate to regioselectively produce the ethyl 3-hydroxy-2(1H)-oxoquinoline-4-carboxylate core. ulisboa.pt Furthermore, a metal-free approach for the regioselective ring expansion of isatins with in situ generated α-aryldiazomethanes provides direct access to viridicatin (B94306) alkaloids. nih.gov Other reagents, such as arynes, can induce a two-carbon ring expansion to construct acridone (B373769) derivatives. scispace.com

Rearrangements of substituted isatins are also known. For instance, 1-(2-oxoalkyl)indole-2,3-diones can undergo rearrangement to form 2-acylindolyl-3-carboxylic acids. researchgate.net The course of these reactions can often be controlled by the choice of catalyst, leading to divergent mechanistic pathways and different products from the same starting materials. acs.org

| Reaction Type | Reagent | Catalyst/Conditions | Resulting Scaffold | Reference |

| Ring Expansion | α-Alkyl-α-diazoesters | Sc(OTf)₃ / Chiral Ligand | 2-Quinolone derivatives | nih.govthieme-connect.com |

| Ring Expansion | Ethyl diazoacetate | Dirhodium(II)/DBU | 3-hydroxy-2(1H)-oxoquinoline-4-carboxylate | ulisboa.pt |

| Ring Expansion | α-Aryldiazomethanes | Metal-free | Viridicatin alkaloids | nih.gov |

| Ring Expansion | Arynes | O₂ in air | Acridone derivatives | scispace.com |

| Rearrangement | - | Base-catalyzed | 2-Acylindolyl-3-carboxylic acids | researchgate.net |

Cycloaddition Reactions Involving the Indole-2,3-dione System

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. The isatin core, particularly its C3-carbonyl group, participates readily in such transformations. Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of N-acetylisatin with various alkenes, for example, yield spiroxetanes in moderate to high yields. rsc.org

1,3-Dipolar Cycloadditions for Spiro-Oxindoles

Among the most significant cycloaddition reactions of isatins are 1,3-dipolar cycloadditions, which are a primary method for synthesizing spiro-oxindoles. nih.govunimi.it These reactions typically proceed via the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an α-amino acid (such as L-proline or pipecolic acid). nih.govnih.govnih.gov This highly reactive 1,3-dipole then reacts with a dipolarophile (an activated alkene) in a multicomponent reaction to form a spirocyclic oxindole (B195798), often with high regio- and diastereoselectivity. nih.govunimi.itmdpi.com

This compound has been successfully employed in these one-pot, three-component reactions. In one example, the reaction of 1-hexylisatin, L-proline, and (Z)-5-(4-chlorobenzylidene)-2-sulfanylidenethiazolidin-4-one in refluxing methanol (B129727) resulted in the regio- and stereospecific assembly of a dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidine]. nih.goviucr.org In another case, 1-hexylisatin was reacted with pipecolic acid and trans-3-benzoylacrylic acid in refluxing acetonitrile (B52724) to form a spiro[indoline-3,3′-indolizine] derivative. nih.gov

| Isatin Derivative | Amino Acid | Dipolarophile | Product | Reference |

| 1-Hexylisatin | L-Proline | (Z)-5-(4-chlorobenzylidene)-2-sulfanylidenethiazolidin-4-one | Dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidine] | nih.goviucr.org |

| 1-Hexylisatin | Pipecolic Acid | trans-3-Benzoylacrylic acid | Spiro[indoline-3,3′-indolizine] | nih.gov |

Metal-Mediated Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions significantly expand the synthetic utility of the isatin scaffold, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net Transition-metal-catalyzed cross-coupling reactions are particularly effective for modifying the aromatic ring of isatin. researchgate.net

A notable example is the microwave-promoted Suzuki cross-coupling reaction, which has been used to synthesize bulky 4-substituted-arylisatins from 4-bromo-N-alkylisatins and various boronic acids. researchgate.net This method demonstrates that electronic and steric factors have little effect on the reaction, allowing for a wide range of substrates. researchgate.net

Isatin derivatives can also participate in metal-catalyzed annulation reactions. A temperature-controlled, iron-catalyzed one-pot strategy allows for the selective synthesis of different products from the same starting materials. rsc.org The reaction of an N-substituted isatin with o-vinylaniline, catalyzed by FeCl₃, can yield either a dibenzo[b,h] nih.govthieme-connect.comnaphthyridinone or a 3-phenyl-1H-indole simply by switching the reaction temperature. rsc.org

Furthermore, the isatin moiety itself can be incorporated into catalysts. An isatin-Schiff-base has been used to modify a metal-organic framework (MOF), which then anchors cobalt to create a heterogeneous catalyst for various cross-coupling reactions, including Ullmann, Buchwald–Hartwig, and Heck reactions. rsc.org

| Reaction Type | Coupling Partners | Catalyst | Product | Reference |

| Suzuki Cross-Coupling | 4-Bromo-N-alkylisatins + Arylboronic acids | Pd catalyst (not specified), Microwave | 4-Aryl-N-alkylisatins | researchgate.net |

| Chemodivergent Annulation | N-Substituted isatin + o-Vinylaniline | FeCl₃ | Dibenzo[b,h] nih.govthieme-connect.comnaphthyridinone or 3-Phenyl-1H-indole | rsc.org |

| Ullmann Ether Synthesis | Aryl halides + Phenols | Cobalt-isatin-Schiff-base MOF | Diaryl ethers | rsc.org |

| Photocatalytic Cross-Coupling | N-Tosyl isatins + Tolyl derivatives | Chiral Lewis acid, Visible light | Chiral tertiary alcohols | researchgate.net |

Biological Activities and Mechanistic Investigations of 1 Hexylindole 2,3 Dione Derivatives

In Vitro Studies on Cell Lines

The cytotoxic potential of 1-hexylindole-2,3-dione derivatives has been evaluated against various cancer cell lines, revealing significant anti-proliferative effects. These studies are crucial in identifying potential candidates for anticancer drug development.

Cytotoxicity against Various Carcinoma Cell Lines

N-alkylated isatin (B1672199) derivatives have demonstrated notable cytotoxicity against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature of the N-substituent and substitutions on the aromatic ring significantly influence the cytotoxic potency. researchgate.netcore.ac.uk For instance, a study on a range of N-alkylisatins revealed that while many compounds displayed sub-micromolar IC50 values, they generally exhibited greater selectivity towards leukemia and lymphoma cell lines compared to carcinoma cell lines. nih.gov However, potent activity against carcinoma cell lines has been observed for certain derivatives.

One of the most active N-alkylisatins, 5,7-Dibromo-N-(p-methylbenzyl)isatin, inhibited the metabolic activity of U937 and Jurkat cancer cell lines with an IC50 of 0.49 μM. researchgate.net While not a 1-hexyl derivative, this highlights the potential of N-alkylation in enhancing cytotoxicity. Other N-substituted isatins have also shown activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinoma cell lines in the low micromolar range. core.ac.uk

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 | Histiocytic lymphoma | 0.49 | researchgate.net |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat | T-cell leukemia | 0.49 | nih.gov |

| 1-Naphthyl derivative of dibrominated N-alkylisatin | U937 | Histiocytic lymphoma | 0.19 | core.ac.uk |

| 1-Naphthyl derivative of dibrominated N-alkylisatin | Jurkat | T-cell leukemia | 0.91 | core.ac.uk |

| Isatin-purine hybrid | MCF-7 | Breast adenocarcinoma | - | researchgate.net |

| Isatin-purine hybrid | HepG2 | Hepatocellular carcinoma | - | researchgate.net |

Studies on Specific Cellular Pathways and Targets

Research into the mechanisms of action of N-alkylated isatins has identified several key cellular pathways and molecular targets. A significant finding for a derivative closely related to the subject of this article, 5-bromo-1-hexylindole-2,3-dione, is its ability to induce necroptosis in SW1573 non-small cell lung cancer cells. derpharmachemica.com This programmed form of necrosis is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3) pathway. derpharmachemica.comnih.govabcam.com The formation of the RIPK1-RIPK3 complex, known as the necrosome, is a critical step in initiating this cell death cascade. abcam.comfrontiersin.org

In addition to necroptosis, other N-alkylisatin derivatives have been shown to induce apoptosis. This is often accompanied by cell cycle arrest at the G2/M phase. researchgate.netcore.ac.uk The underlying mechanism for this effect is linked to the destabilization of microtubules through the inhibition of tubulin polymerization. researchgate.netacs.org Furthermore, the activation of effector caspases, such as caspase-3 and caspase-7, has been observed, confirming the induction of the apoptotic pathway. researchgate.netnih.gov Some isatin derivatives have also been identified as inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival. seejph.comfrontiersin.orgmdpi.com

Antimicrobial Activity Research

Isatin derivatives have been investigated for their potential to combat microbial infections, showing efficacy against a range of bacteria and fungi.

Antibacterial Efficacy

Derivatives of indole-2,3-dione have demonstrated significant antibacterial activity. innovareacademics.in Studies on various isatin derivatives have reported their effectiveness against both Gram-positive and Gram-negative bacteria. derpharmachemica.comtjpr.org For example, isatin-3-phenylhydrazone has shown greater antimicrobial activity against several bacterial strains, including Proteus vulgaris, Pseudomonas aeruginosa, and Staphylococcus aureus, when compared to standard antibiotics like amoxicillin (B794) and norfloxacin. tjpr.org

Systematic modifications of the isatin scaffold have revealed that substituents at the N-1, C-3, and C-5 positions can be optimized to enhance antibacterial potency. rsc.org Specifically, certain isatin derivatives have shown good antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 3 μg/mL against S. aureus and methicillin-resistant S. aureus (MRSA), and 12-24 μg/mL against Escherichia coli. rsc.org Isatin-sulfonamide hybrids have also been reported to be potent antibacterial agents with MIC values ranging from 0.007 to 0.49 µg/mL against a panel of Gram-positive and Gram-negative bacteria. mdpi.com

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isatin Derivatives | Staphylococcus aureus | 3 | rsc.org |

| Isatin Derivatives | MRSA | 3 | rsc.org |

| Isatin Derivatives | Escherichia coli | 12-24 | rsc.org |

| Isatin-sulfonamide hybrids | Various Gram-positive and Gram-negative bacteria | 0.007-0.49 | mdpi.com |

| 3-Substituted Indole-2-one/thione derivatives | MRSA | 125 | dergipark.org.tr |

| 3-Substituted Indole-2-one/thione derivatives | Salmonella enterica | 125-250 | dergipark.org.tr |

Antifungal Properties

The antifungal potential of indole (B1671886) derivatives has also been a subject of investigation. nih.gov Studies have shown that certain indole derivatives exhibit excellent antifungal activities against Candida species, with some being more effective than the standard drug fluconazole (B54011), particularly against Candida krusei. nih.gov For instance, some halogenated indole derivatives demonstrated MIC values of 3.125 µg/mL against C. krusei, whereas the MIC for fluconazole was 64 µg/mL. nih.gov

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole/triazole derivatives | Candida albicans | 3.125 | nih.gov |

| Halogenated indole derivatives | Candida krusei | 3.125 | nih.gov |

| Fluconazole (Standard) | Candida krusei | 64 | nih.gov |

| Isatin derivatives | Aspergillus niger | - | derpharmachemica.com |

| Isatin derivatives | Candida albicans | - | derpharmachemica.com |

Antiviral Investigations

The isatin scaffold is a versatile core for the development of antiviral agents. tjpr.org Derivatives of isatin have shown activity against a range of viruses. For example, certain pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been identified as inhibitors of Flaviviridae viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV). frontiersin.org Some of these compounds exhibited EC50 values in the low micromolar range against HCV. frontiersin.org

Other studies have reported the antiviral activity of isatin derivatives against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some compounds showing IC50 values in the nanomolar range. mdpi.com Additionally, indole-based compounds have been investigated as HIV-1 attachment inhibitors, with some derivatives showing potent activity with EC50 values as low as 4.0 nM. nih.gov While specific data for this compound derivatives in antiviral assays is limited, the broad antiviral potential of the isatin class of compounds suggests that N-hexyl substitution could be a viable strategy for developing novel antiviral agents.

Enzyme Inhibition Studies

The indole-2,3-dione (isatin) scaffold is a key structural motif in the design of various enzyme inhibitors. The addition of an N-hexyl group and other substitutions can significantly modulate this activity, leading to potent and selective inhibitors for a range of enzymatic targets.

Inhibition of Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase)

Derivatives of the indole core structure are recognized for their potential to inhibit key metabolic enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are critical targets in the management of metabolic disorders.

Research into various N-alkylated isatin derivatives has shown that the nature of the substituent at the N-1 position is crucial for inhibitory activity. A study on N-alkyl isatins as butyrylcholinesterase (BChE) inhibitors revealed that increasing the length of the N-alkyl chain generally enhances inhibitory potency. nih.gov For instance, while N-butylindoline-2,3-dione showed moderate BChE inhibition, the derivative with a decyl chain (N-decylindoline-2,3-dione) was found to be the most potent in the series, with an IC₅₀ value of 3.77 µM. nih.gov This suggests that the hexyl group in this compound likely contributes favorably to binding within the active site of such enzymes, potentially through hydrophobic interactions.

Furthermore, other indole derivatives have demonstrated significant inhibition of α-glucosidase and α-amylase. For example, a series of thiazolidinone-based indole derivatives showed potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 1.50 µM to 29.60 µM for α-amylase and 2.40 µM to 31.50 µM for α-glucosidase. mdpi.com Specifically, compounds containing hydroxyl groups on a phenyl ring attached to the indole structure were found to be particularly potent. researchgate.net While these studies were not conducted on this compound itself, they establish the indole scaffold as a promising backbone for the development of metabolic enzyme inhibitors.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Indole Derivatives

| Compound Class | Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Thiazolidinone-Indole Derivatives | α-Amylase | 1.50 - 29.60 | Acarbose | 10.20 |

| Thiazolidinone-Indole Derivatives | α-Glucosidase | 2.40 - 31.50 | Acarbose | 11.70 |

| Indole-Sulfonamide Derivatives | α-Amylase | 13.14 - 58.99 | Acarbose | 11.12 |

This table presents data for classes of indole derivatives to illustrate the potential of the scaffold, as direct data for this compound was not available in the search results.

Kinase Inhibition Profiles

The isatin core is a well-established pharmacophore for the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. scielo.brbenthamscience.com Derivatives of indole-2,3-dione have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and receptor tyrosine kinases. scielo.brbenthamscience.commdpi.com

For example, sunitinib, an approved anticancer drug, features an oxindole (B195798) core (a reduced form of the indole-2,3-dione ring) and functions by inhibiting multiple receptor tyrosine kinases. scielo.br Research on other isatin derivatives has shown that substitutions on the indole ring system are critical for potency and selectivity. C5-halogenated isatins, for instance, have been found to exhibit nanomolar IC₅₀ values against certain tyrosine kinases. smolecule.com A series of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives yielded compounds with potent inhibitory activity against EGFR and BRAFV600E, with IC₅₀ values as low as 32 nM and 45 nM, respectively. mdpi.com

The N-alkyl chain, such as the hexyl group, can also influence kinase inhibition. In a study of N-alkylated isatin derivatives evaluated for GSK-3β inhibition, a wide range of IC₅₀ values was observed depending on the substituent at the N-1 position, highlighting its role in modulating activity. scielo.br The hexyl group's lipophilicity could enhance cell membrane permeability and improve access to intracellular kinases.

Receptor-Ligand Interaction Studies

Beyond enzyme inhibition, indole-2,3-dione derivatives engage in significant interactions with various cell surface and intracellular receptors, acting as modulators of their function.

Antagonism of Specific Receptors (e.g., Atrial Natriuretic Peptide Receptors)

Isatin, the parent molecule of this compound, is a known potent endogenous antagonist of guanylate cyclase-coupled atrial natriuretic peptide (ANP) receptors, particularly the NPR-A type. tandfonline.comnih.gov ANP is a peptide hormone involved in regulating blood pressure and fluid homeostasis. nih.gov By inhibiting ANP receptors, isatin can counteract the physiological effects of ANP. tandfonline.comnih.gov Studies have demonstrated that isatin can abolish ANP-induced effects both in vitro and in vivo. nih.govnih.gov This antagonism is considered one of isatin's most potent in vitro actions. nih.gov While specific studies on the 1-hexyl derivative are limited, the foundational antagonistic activity resides in the indole-2,3-dione core, suggesting that this compound would likely retain this property, with the hexyl group potentially modifying its potency and pharmacokinetic profile.

Cannabinoid Receptor Binding (in relevant indole derivatives context)

The indole scaffold is also a prominent feature in a class of synthetic cannabinoids that bind to cannabinoid receptors CB1 and CB2. biomolther.org These receptors are key components of the endocannabinoid system, which modulates neurotransmission and immune responses. In many aminoalkylindole cannabinoids, a carbonyl group, similar to those in the indole-2,3-dione structure, is suggested as a probable site for receptor interaction. nih.govresearchgate.net

Research on a series of indole-derived cannabinoids has shown that the length of the carbon side chain at the N-1 position is a critical determinant of receptor affinity and potency. nih.govresearchgate.net Chains of 4 to 6 carbons were found to produce optimal in vitro and in vivo activity, whereas shorter chains resulted in inactive compounds. nih.gov This directly implicates the hexyl group of this compound as being of an optimal length for potential cannabinoid receptor binding, making this an area of significant interest for further investigation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The biological activities of this compound derivatives are profoundly influenced by their chemical structure. SAR and QSAR studies provide systematic insights into how specific molecular features contribute to their pharmacological effects.

For enzyme inhibition, the N-alkyl group is a key modulator. As observed in studies of cholinesterase inhibitors, there is a positive correlation between the size of the N-alkyl group and the inhibition potency, with the 3-oxo group of the isatin ring playing a crucial role in forming hydrogen bonds with the enzyme's catalytic site. nih.gov This suggests that for this compound, the hexyl chain likely occupies a hydrophobic pocket within the enzyme, enhancing binding affinity.

In the context of cannabinoid receptor ligands, SAR studies have established the importance of three molecular regions for interaction with CB1 receptors. nih.gov For indole derivatives, these are proposed to be the indole ring system, a carbonyl group, and the side chain at the N-1 position. researchgate.net The length of this side chain is critical, with a 4- to 6-carbon chain providing the best balance of affinity and activity. nih.gov

QSAR models, which use statistical methods to correlate chemical structure with biological activity, have been developed for various classes of indole derivatives. nih.govinsilico.eu For instance, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors was successfully used to predict the activity of new compounds. nih.gov Such models often highlight the importance of steric and electrostatic fields, indicating that the size, shape, and electronic properties of substituents on the indole ring and at the N-1 position are paramount in determining the compound's interaction with its biological target. insilico.eu The development of a specific QSAR model for this compound and its analogues could precisely quantify the contribution of the hexyl group and guide the design of more potent and selective therapeutic agents.

Impact of N-Substitution on Biological Potency and Selectivity

The substitution at the N-1 position of the indole-2,3-dione (isatin) scaffold is a critical determinant of biological potency and selectivity across various therapeutic targets. The nature of the substituent, ranging from simple alkyl chains to more complex aromatic and heterocyclic moieties, significantly influences the molecule's interaction with target proteins.

Research into the anticancer properties of these derivatives has shown that the N-1 substituent plays a pivotal role. For instance, in a study evaluating the growth inhibition of the human acute promyelocytic leukemia (HL-60) cell line, it was found that derivatives with a benzyl (B1604629) substituent at the N-1 position exhibited more potent antiproliferative activity compared to those with a (4-fluorobenzyl)amino-2-oxoethyl substituent. nih.gov Specifically, certain N-1 benzylated compounds demonstrated IC50 values in the nanomolar range, highlighting them as potential lead compounds for novel anticancer agents. nih.gov Similarly, N-alkylated isatins, such as 5-bromo-1-hexylindole-2,3-dione, have been shown to induce necroptosis in lung cancer cells through the activation of the RIPK1/RIPK3 pathway. smolecule.com

In the context of enzyme inhibition, N-substitution is crucial for modulating potency and selectivity. Studies on aldehyde dehydrogenase (ALDH) inhibitors revealed that most aliphatic or aromatic N-substituted indole-2,3-diones are potent inhibitors of the ALDH1A1 isoenzyme. acs.org The hydrophobicity of the N-substituent appears to be a key factor; substituents that enhance hydrophobic interactions improve the potency towards ALDH1A1, which possesses a large and hydrophobic substrate-binding site. acs.org Conversely, the introduction of a nonaromatic ring linked to the indole nitrogen can abrogate potency towards ALDH2 and diminish it towards ALDH1A1, thereby conferring selectivity for other isoenzymes like ALDH3A1. acs.org

The length and character of the N-substituent also affect activity against other targets. In the development of inhibitors for the protein DJ-1, a series of bis-isatins were synthesized with varying alkane linkers connecting the two indole-2,3-dione moieties at the N-1 positions. The length of this linker, from ethane-1,2-diyl to dodecane-1,12-diyl, was a key variable in modulating inhibitory activity. nih.gov Furthermore, investigations into N-methyl derivatives of isatin hydrazones as inhibitors of Aβ₄₀ aggregation, relevant to Alzheimer's disease, showed strong inhibitory potency with IC₅₀ values in the low to submicromolar range, underscoring the impact of even a small methyl group at the N-1 position. mdpi.com

Table 1: Impact of N-1 Substitution on Biological Activity of Indole-2,3-dione Derivatives

| N-1 Substituent | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Benzyl | HL-60 cancer cell growth | More potent than (4-fluorobenzyl) amino-2-oxoethyl substituent | nih.gov |

| Hexyl (on 5-bromo-isatin) | SW1573 lung cancer cells | Triggers necroptosis via RIPK1/RIPK3 pathway | smolecule.com |

| Aliphatic/Aromatic groups | ALDH1A1 enzyme | Potent inhibition; potency enhanced by hydrophobicity | acs.org |

| Nonaromatic ring | ALDH isoenzymes | Diminished potency for ALDH1A1/ALDH2, conferring selectivity | acs.org |

| Methyl | Aβ₄₀ aggregation | Strong inhibitory potency (low to submicromolar IC₅₀) | mdpi.com |

| Varied Alkane Linkers (bis-isatins) | DJ-1 protein | Modulated inhibitory activity based on linker length | nih.gov |

Role of Substituents on the Aromatic Ring

Substituents on the aromatic ring of the indole-2,3-dione core significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. The position and nature of these substituents are key to optimizing interactions with biological targets. solubilityofthings.comlibretexts.org

The C-5 position is a particularly important site for substitution. Research has shown that C-5 monosubstitution with a methyl group can markedly boost anticancer activity. One study reported an eightfold increase in activity against certain cancer cell lines with a 5-methyl substitution compared to the unsubstituted parent compound. Another study found that substitution at the C-5 position with electron-donating groups resulted in strong antitumor activity against HepG2 cells, with potency approaching that of the standard drug doxorubicin. researchgate.net

Halogenation at the C-5 position has also proven to be an effective strategy for enhancing bioactivity. C5-halogenated isatins, for instance, exhibit nanomolar IC₅₀ values against certain tyrosine kinases, with bromine substitution noted for enhancing interactions at the ATP-binding site. smolecule.com However, the effect of halogenation can be target-dependent. In the context of aldehyde dehydrogenase (ALDH) inhibition, the presence of a 5-bromo group was found to be detrimental to potency against the ALDH1A1 isoenzyme. acs.org

The electronic nature of the substituent is a critical factor. Activating groups, which are electron-donating, can increase the electron density on the ring, potentially enhancing interactions with biological targets. solubilityofthings.com Conversely, deactivating groups, which are electron-withdrawing (e.g., -NO₂), reduce the ring's reactivity. solubilityofthings.comlibretexts.org In the development of α-glucosidase and α-amylase inhibitors, the presence of different substituents at varied positions on the isatin moiety led to a wide range of inhibitory values, with nitro-substituted isatin moieties showing notable activity. acs.org

The synthesis of various 5-substituted indole-2,3-diones (e.g., 5-fluoro, 5-bromo) from corresponding 4-substituted anilines has been a common strategy to create libraries of compounds for screening. researchgate.net These derivatives have been investigated for a wide array of biological activities, including antitumor, antibacterial, and antifungal properties, underscoring the importance of aromatic ring substitution in drug discovery. researchgate.net

Table 2: Influence of Aromatic Ring Substitution on Biological Activity

| Position | Substituent | Target/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| C-5 | Methyl | Cancer cell lines | Eightfold increase in activity vs. unsubstituted compound | |

| C-5 | Electron-Donating Groups | HepG2 cancer cells | Strong antitumor activity (IC50 = 6.99 μM) | researchgate.net |

| C-5 | Halogens (e.g., Bromine) | Tyrosine kinases | Nanomolar IC₅₀ values; enhanced ATP-binding interaction | smolecule.com |

| C-5 | Bromine | ALDH1A1 enzyme | Detrimental to inhibitory potency | acs.org |

| C-5 | Nitro | α-glucosidase / α-amylase | Potent inhibition (IC50 in low micromolar range) | acs.org |

Molecular Modeling and Computational Chemistry for Biological Activity Prediction

Docking Studies to Elucidate Binding Modes

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound and its analogs, docking studies have been instrumental in elucidating binding modes within the active sites of various protein targets, providing a rationale for observed biological activities and guiding the design of more potent and selective derivatives.

In the development of inhibitors for enzymes like α-glucosidase and α-amylase, molecular docking was used to determine the binding affinity and interaction patterns of novel indoline-2,3-dione-based sulfonamide derivatives. acs.org These studies revealed key interactions between the ligands and amino acid residues in the enzyme's active site, helping to explain why certain compounds exhibited superior inhibitory potential. acs.org Similarly, docking studies of isatin derivatives against SARS-CoV 3CLpro identified potent inhibitors and proposed possible binding interaction modes, which were crucial for analyzing the structure-activity relationship. researchgate.net

Docking analyses have also been applied to understand selectivity. For aldehyde dehydrogenase (ALDH) inhibitors, docking provided insights into how substituted indole-2,3-diones bind differently to the active sites of ALDH1A1, ALDH2, and ALDH3A1. acs.org The studies highlighted that structural and functional differences between the isoenzymes' substrate-binding sites dictate how these inhibitors bind, explaining the basis for selective inhibition. acs.org For example, the 3-keto group of the indole-2,3-dione was identified as a key electrophile interacting with a reactive nucleophile in the ALDH active site. acs.org

Furthermore, in the design of cholinesterase inhibitors for potential Alzheimer's disease therapy, molecular docking was applied to a series of 1-H-isoindole-1,3(2H)-dione derivatives. mdpi.comnih.gov The results showed that the binding affinity was related to how well the compounds fit into both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, with interactions like π-π stacking and hydrogen bonds being critical for high inhibitory activity. nih.gov

Table 3: Examples of Docking Studies on Indole-2,3-dione Derivatives

| Compound Series | Target Enzyme | Key Findings from Docking | Reference |

|---|---|---|---|

| Indoline-2,3-dione sulfonamides | α-Glucosidase & α-Amylase | Identified key binding residues and explained inhibitory potential | acs.org |

| Isatin derivatives | SARS-CoV 3CLpro | Proposed binding modes for potent inhibitors | researchgate.net |

| Substituted Indole-2,3-diones | Aldehyde Dehydrogenases (ALDHs) | Elucidated structural basis for isoenzyme selectivity | acs.org |

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | Showed interactions with CAS and PAS, highlighting important π-π stacking and H-bonds | nih.gov |

| Indole-based heterocycles | MurC ligase & Lanosterol 14α-demethylase | Prioritized compounds based on binding energies, identifying promising antimicrobial candidates | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational strategy that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.gov This model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity.

For indole-2,3-dione derivatives, pharmacophore modeling has been successfully employed to understand structure-activity relationships and discover new active compounds. In a study targeting Alzheimer's disease, a pharmacophore model was generated for isatin derivatives that inhibit Aβ amyloid aggregation. mdpi.comuniba.it The model identified five common features as crucial for activity: two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com Specifically, these features mapped to the carbonyl groups of the isatin core, the nitrogen of a hydrazone moiety, the isatin ring itself, and an adjacent phenyl ring. mdpi.com This AAHRR pharmacophore model provided a clear blueprint of the features required for anti-amyloidogenic activity.

In another study focused on developing new antitubercular agents, a hypothetical pharmacophore model was built using Schiff bases of isatin derivatives. nih.gov The model revealed the necessity of an aromatic center, a hydrogen bond acceptor/metal ligator, a hydrogen bond donor, and another aromatic/hydrophobic area for anti-TB activity. nih.gov The consistency of this model with the experimental results for the synthesized compounds validated its predictive power.

These pharmacophore models, often complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, serve multiple purposes. They not only rationalize the observed activity of known compounds but also act as effective filters in virtual screening campaigns to identify novel scaffolds. mdpi.com By identifying molecules that fit the pharmacophoric requirements, researchers can prioritize which compounds to synthesize and test, making the drug discovery process more efficient.

Table 4: Pharmacophore Models for Indole-2,3-dione Derivatives

| Therapeutic Target | Key Pharmacophoric Features | Application | Reference |

|---|---|---|---|

| Aβ Amyloid Aggregation | 2 Hydrogen Bond Acceptors, 1 Hydrophobic Region, 2 Aromatic Rings (AAHRR) | Guided understanding of anti-amyloidogenic activity | mdpi.com |

| Mycobacterium (Anti-TB) | Aromatic Center, H-Bond Acceptor/Metal Ligator, H-Bond Donor, Aromatic/Hydrophobic Area | Rationalized anti-TB activity of Schiff base derivatives | nih.gov |

Biochemical and Physiological Roles of Endogenous Indole-2,3-diones

Indole-2,3-dione, commonly known as isatin, is not just a synthetic precursor but also an endogenous compound identified in the tissues and body fluids of mammals, including humans. icm.edu.plsciensage.info It functions as a modulator of various biochemical and physiological processes, exhibiting a wide range of biological actions. sciensage.infonih.gov

One of the most studied roles of endogenous isatin is its activity in the central nervous system. It has been shown to possess anxiogenic, sedative, and anticonvulsant properties. acs.orgicm.edu.pl The presence of isatin in the brain and its ability to modulate neuronal function suggest it plays a role in regulating mood and excitability. icm.edu.pl

Isatin also acts as a potent antagonist of atrial natriuretic peptide (ANP) receptors. icm.edu.plnih.gov The formation of endogenous isatin can be prompted by peripheral 5-HT(2A) receptor-mediated hemodynamic changes. nih.gov By inhibiting ANP receptor binding, isatin can influence intracellular signaling and physiological processes regulated by ANP, such as blood pressure and fluid balance. nih.gov This inhibitory action on ANP signaling may lead to peripheral sympathetic activation. nih.gov

Furthermore, endogenous isatin is implicated in inflammatory processes. Its formation can be linked to inflammation, and it may influence cellular redox states and mitochondrial function through the inhibition of flavoenzymes. nih.gov The origin of endogenous isatin is complex, with evidence suggesting it can be derived from both host metabolism and the gut microbiota. nih.gov Tryptophan metabolism by gut microbes can lead to the synthesis of various indole metabolites, including isatin, which can then influence host physiology. nih.gov For example, microbe-derived isatin has been shown to affect anxiety-like behavior in animal models. nih.gov

Advanced Research Applications of 1 Hexylindole 2,3 Dione in Chemical Biology and Materials Science

Design and Synthesis of Bioactive Probes and Tools

The isatin (B1672199) scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. ajprd.comnih.govfrontiersin.org The strategic modification of the isatin core, particularly at the N-1 position, is a key approach in the design of bioactive probes and tools for chemical biology. The introduction of an N-alkyl group, such as the hexyl chain in 1-Hexylindole-2,3-dione, serves to modulate the compound's lipophilicity. This alteration can significantly influence the molecule's interaction with biological membranes and its ability to cross the blood-brain barrier. rsc.org

The synthesis of N-alkylated isatins like this compound is typically achieved through the reaction of the isatin anion with an appropriate alkylating agent, such as an alkyl halide. mdpi.com Various bases and solvents can be employed in this process, with microwave-assisted synthesis offering a more efficient and environmentally friendly alternative to conventional methods. mdpi.com While isatin derivatives are generally explored as biological probes to investigate various biological processes, the specific design of this compound as a targeted bioactive probe is an area of ongoing research. ajprd.com The conformational flexibility of the hexyl group allows for potential adaptive binding to the hydrophobic pockets of enzymes, making it an attractive candidate for the development of specific enzyme inhibitors or activators.

Development of Chemosensor and Biosensor Technologies

The isatin core, with its amide and carbonyl functional groups, is an excellent candidate for the development of chemosensors, as these groups are capable of binding and chelating with various analytes. nih.gov While the direct application of this compound as a chemosensor is not yet extensively documented, the broader family of isatin derivatives has shown significant promise in this field.

Metal Ion Detection

Derivatives of isatin have been successfully employed as chemosensors for the detection of various metal ions. researchgate.netresearchgate.net The interaction between the isatin moiety and a metal ion can lead to a detectable colorimetric or fluorescent change. For instance, isatin Schiff base derivatives have been shown to stabilize their conformation upon complexation with metal ions like Hg(II). rsc.org This interaction can be monitored through spectroscopic techniques, forming the basis of a sensor. The N-hexyl substitution in this compound could potentially influence the selectivity and sensitivity of such sensors by altering the electronic properties and steric environment of the binding site.

Below is a table summarizing the metal ion sensing capabilities of some isatin-based chemosensors, illustrating the potential for developing similar sensors from this compound.

| Sensor Compound | Target Ion | Detection Method | Limit of Detection (LOD) | Reference |

| Isatin-based spiro compounds | Cu²⁺ | Fluorescence | Not specified | researchgate.net |

| Ninhydrin and Isatin Appended 2-Hydrazinobenzothiazole Based Schiff Bases | Cr³⁺, Pb²⁺ | Colorimetric | Not specified | researchgate.net |

| Isatin Schiff base | Hg(II) | NMR Spectroscopy | Not specified | rsc.org |

Anion Sensing

The development of synthetic receptors for anions is a significant area of research, and isatin derivatives have emerged as effective colorimetric sensors for certain anions. nih.govrsc.org The interaction often involves hydrogen bonding between the N-H proton of the isatin core and the anion, leading to a visible color change. researchgate.net While the N-H proton is absent in this compound, its derivatives, particularly those with urea (B33335) or thiourea (B124793) moieties, can be designed to interact with anions.

Studies on isatinphenylsemicarbazones have demonstrated their ability to selectively detect fluoride (B91410) and acetate (B1210297) anions through anion-induced tautomerism. nih.govrsc.org The substitution on the isatin ring has been shown to influence the sensitivity and selectivity of these sensors. Although specific data for this compound in anion sensing is not available, the principles established with other isatin derivatives provide a clear roadmap for its potential application in this area.

The following table details the anion sensing performance of representative isatin-based sensors.

| Sensor Compound | Target Anion | Detection Method | Limit of Detection (LOD) | Reference |

| Isatin | F⁻ | Colorimetric | 0.367 ppm | researchgate.net |

| Isatin-3-4-phenyl(semicarbazone) derivatives | F⁻, AcO⁻ | Colorimetric | Not specified | nih.gov |

| Isatin N-phenylsemicarbazone with electron-withdrawing substituents | F⁻, CH₃COO⁻ | Colorimetric | 3–4 × 10⁻⁷ mol dm⁻³ | rsc.org |

Role as Precursors in Drug Discovery and Lead Optimization (excluding clinical trials)

This compound is a valuable building block in synthetic and medicinal chemistry, serving as a precursor for the synthesis of more complex and often biologically active heterocyclic compounds. nih.govicm.edu.pl The isatin scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The N-alkylation of isatin, as in this compound, not only modifies its physicochemical properties but also provides a handle for further chemical transformations. mdpi.com

The presence of the hexyl group can enhance the lipophilicity of the resulting molecules, which is a critical parameter in lead optimization for improving pharmacokinetic properties. this compound has been utilized as a starting material in multicomponent reactions to generate structurally diverse and complex molecules, such as spiro-oxindoles. nih.gov These complex structures are often pursued in drug discovery programs for their potential to exhibit novel biological activities. The synthesis of indole (B1671886) derivatives from estrone (B1671321) has also utilized a hexynyl-indole intermediate, highlighting the utility of such functionalized indoles as chemical tools for creating complex molecules. nih.gov

Integration into Organic Materials and Advanced Functional Molecules

The application of isatin derivatives extends beyond the realm of biology into materials science, particularly in the development of organic electronic materials.

Organic Semiconductors

Organic semiconductors are a class of materials that form the basis of flexible and printable electronic devices. epdf.pub The design of novel organic semiconductors often involves the creation of molecules with extended π-conjugated systems and specific energy levels. Isatin-based structures have been identified as promising building blocks for the construction of n-type organic semiconductors, which are materials that conduct negative charge carriers (electrons). ccspublishing.org.cnsioc-journal.cn

Highly electron-deficient acceptor units derived from isatin have been synthesized and shown to possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a key characteristic for efficient electron transport. ccspublishing.org.cnsioc-journal.cn While this compound itself is not a functional organic semiconductor, it serves as a crucial precursor for the synthesis of these more complex, functional molecules. The hexyl group can enhance the solubility of these larger, often rigid, molecules, which is a critical factor for their processing and integration into devices.

The table below presents the electron mobility of n-type thin-film transistors fabricated using isatin-fused acceptor molecules, demonstrating the potential of this class of materials.

| Active Layer Material | Electron Mobility (cm²·V⁻¹·s⁻¹) | Reference |

| Isatin-fused acenaphthenequinone (B41937) imide dimer (BA1) | 1.64 × 10⁻³ | ccspublishing.org.cnsioc-journal.cn |

| Nitrogen-doped isatin-fused acenaphthenequinone imide dimer (BA2) | 2.52 × 10⁻³ | ccspublishing.org.cnsioc-journal.cn |

Components in Optoelectronic Devices

The development of organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), relies on the design of novel π-conjugated molecules that possess suitable electronic and physical properties. The indole nucleus is an electron-rich heterocyclic system that can be incorporated into larger conjugated structures to create materials for these devices. This compound serves as a valuable building block in this context, primarily due to the strategic placement of the N-hexyl group.

The long alkyl chain significantly improves the solubility of the resulting complex molecules in common organic solvents. This is a critical factor for solution-processed fabrication techniques, such as spin-coating or printing, which are essential for creating low-cost, large-area electronic devices. Poor solubility can lead to aggregation and inhomogeneous film formation, which is detrimental to device performance.

While direct application of this compound itself is uncommon, it is used as a synthetic precursor to larger, more complex donor or acceptor molecules. Research has highlighted the use of combinations like benzo[b]thiophene/1-hexylindole/benzo[b]furan in the synthesis of new organic materials. The indole moiety can be chemically transformed, for instance, by condensation reactions at the C3-keto group, to extend the π-conjugation and tune the frontier molecular orbital (HOMO/LUMO) energy levels. The final electronic properties of these materials, which dictate their function in a device, are subtly influenced by the N-alkyl substituent. Studies on related poly(3-hexylthiophene)s show that side-chain modifications can impact electronic coupling and morphology, which are key parameters for device efficiency. nih.gov

For example, in non-fullerene organic solar cells, donor and acceptor molecules with precisely tuned energy levels are required for efficient charge separation. nih.govnanoge.org The electron-withdrawing nature of the dione (B5365651) system in 1-hexylisatin can be harnessed to construct acceptor-type units, while the indole core can be part of a donor structure. The hexyl group ensures processability without significantly altering the core electronic structure, allowing for systematic optimization of the active layer materials. sigmaaldrich.cn

Use in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. americanpeptidesociety.orgrsc.org These libraries are then screened for biological activity or desired material properties. The isatin core is an ideal scaffold for combinatorial library synthesis due to its versatile reactivity. The C3-carbonyl group is a key reaction site, readily undergoing condensation with a wide range of nucleophiles.

This compound is an excellent starting point for building such libraries for several reasons:

Blocked Nitrogen: The N-1 position is occupied by the hexyl group, which prevents side reactions at this site and simplifies the product outcome. In unsubstituted isatin, the N-H proton is acidic and can interfere with many reaction conditions.

Enhanced Solubility: The hexyl group imparts significant solubility in organic solvents, which is advantageous for both solid-phase and solution-phase synthesis methodologies. imperial.ac.uk

Reactive Handle: The C3-ketone readily reacts with amines, hydrazines, thiosemicarbazides, and active methylene (B1212753) compounds to generate a diverse array of spirocyclic and condensed heterocyclic systems.

The "split-mix" synthesis is a common strategy where resin beads are split into multiple portions, each reacting with a different building block, and then remixed. nih.gov This process allows for the exponential generation of unique compounds. Using this compound as the foundational scaffold, vast libraries of complex molecules can be assembled. For instance, a library could be generated by reacting the isatin core with a diverse set of primary amines, followed by another diversification step.

| Reactant Type | Reaction Site on Isatin Core | Resulting Structure Class | Potential Application |

|---|---|---|---|

| Thiosemicarbazides | C3-Carbonyl | Isatin-Thiosemicarbazones | Antimicrobial / Antiviral Agents |

| Primary Amines / Anilines | C3-Carbonyl | Schiff Bases (Imines) | Enzyme Inhibitors |

| Malononitrile / Cyanoacetates | C3-Carbonyl (Knoevenagel) | Indolylidene Derivatives | Dyes / Electronic Materials |

| o-Phenylenediamine | C2 & C3 Carbonyls | Indolo[2,3-b]quinoxalines | DNA Intercalators / Anticancer |

Methodological Advancements in Indole Chemistry Inspired by this compound Studies

The study of N-substituted isatins like this compound has contributed to advancements in synthetic organic chemistry, particularly in the functionalization of the indole nucleus. The presence of the N-alkyl group fundamentally alters the reactivity of the isatin system compared to its N-H counterpart, thereby enabling new chemical transformations.

One major area of advancement is in C-H functionalization reactions. Modern synthetic methods aim to directly convert carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach. researchgate.net For indole derivatives, regioselective functionalization at positions C2, C3, C4, C5, C6, or C7 is a significant challenge. The use of N-substituted indoles, including N-alkyl variants, is often crucial because it deactivates the N-H bond, preventing it from competing in catalytic cycles, for example in palladium-catalyzed reactions. nih.gov This allows chemists to develop new methods that selectively target the C-H bonds on the carbocyclic ring.

Furthermore, reactions involving the carbonyl groups of isatin have been refined using N-alkylated substrates. For example, carbonylative cyclization reactions to form complex fused-ring systems often rely on N-substituted precursors to ensure selectivity and high yields. beilstein-journals.orgbeilstein-journals.org The predictable reactivity of the N-hexylisatin scaffold makes it an excellent model substrate for optimizing new catalytic systems or reaction conditions before applying them to more complex, multifunctional molecules. The development of efficient protocols for synthesizing 2-substituted indoles or dihydroindol-2-ones has also benefited from studies on N-substituted anilines and related precursors. beilstein-journals.org

Future Directions and Emerging Research Avenues for 1 Hexylindole 2,3 Dione

Exploration of Novel Synthetic Methodologies

While the N-alkylation of isatin (B1672199) is a well-established process, future research will likely focus on developing more sophisticated, efficient, and stereoselective synthetic routes to 1-Hexylindole-2,3-dione and its analogs. nih.gov

Key future research areas include:

Asymmetric Synthesis: The development of methods for the enantioselective N-alkylation of isatin could yield chiral N-alkylated indole (B1671886) derivatives. rsc.org Prolinol-catalyzed iminium activation has been shown to be a feasible route for the asymmetric N-alkylation of isatins with enals, achieving good yields and high enantioselectivity. rsc.org Future work could adapt these principles for alkyl halides like 1-iodohexane, providing access to optically enriched N-hexylisatin derivatives for stereospecific biological investigations.

Advanced Catalytic Systems: Exploration of novel catalysts could lead to milder and more efficient reaction conditions. Lewis acids, for instance, have been successfully used to catalyze the N-alkylation of isatins with trichloroacetimidate (B1259523) electrophiles. rsc.org Research into earth-abundant metal catalysts or organocatalysts for the direct N-hexylation of isatin could improve the economic and environmental profile of the synthesis.

Domino and One-Pot Reactions: Unified multisubstrate domino approaches, which involve the direct amidation of precursors like 2'-aminophenylacetylenes, offer a metal-free and peroxide-free pathway to N-alkylated isatins. nih.gov Designing a one-pot synthesis for this compound starting from simpler, readily available materials would represent a significant advancement in efficiency. nih.gov

| Methodology | Potential Advantages | Future Research Focus |

|---|---|---|

| Asymmetric Catalysis | Access to chiral, optically pure compounds. | Adapting methods for saturated alkyl halides; screening new chiral catalysts. |

| Lewis Acid Catalysis | High yields and tolerance for various substituents. rsc.org | Exploring different Lewis acids and alkylating agents beyond trichloroacetimidates. |

| Domino Reactions | Increased efficiency (one-pot); metal-free conditions. nih.gov | Designing novel domino sequences starting from basic chemical feedstocks. |

Development of Highly Selective Biological Activity Modulators

The isatin scaffold is a well-known "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. researchgate.netbiomedres.us The N-hexyl group on this compound increases its lipophilicity, which can enhance its ability to cross biological membranes and interact with hydrophobic binding pockets in protein targets.

Future research should focus on:

Targeted Anticancer Agents: N-substituted isatins have shown cytotoxic activity against various cancer cell lines. researchgate.net Future studies could explore this compound as a scaffold for developing inhibitors of specific cancer-related enzymes, such as cyclin-dependent kinases (CDKs) or tyrosine kinases. researchgate.net The hexyl chain could be optimized to maximize potency and selectivity for the ATP-binding pocket of these enzymes.

Cannabinoid Receptor Modulators: A novel series of N-alkyl isatin acylhydrazones has been identified as selective cannabinoid receptor 2 (CB2) agonists for treating neuropathic pain. tandfonline.com This opens a significant avenue for this compound. Research could involve synthesizing derivatives at the C3 position to create novel CB2 agonists with high selectivity over the CB1 receptor, potentially leading to non-psychoactive pain therapeutics.

Enzyme Inhibitors: Isatin derivatives are known to inhibit various enzymes, including caspases and viral proteases. scispace.com The specific structure of this compound could be used as a starting point to design potent and selective inhibitors for new therapeutic targets. For example, modifying the isatin ring and exploring variations of the N-alkyl chain could lead to the discovery of novel inhibitors for enzymes involved in neurodegenerative or infectious diseases.

Expansion into Interdisciplinary Research Areas (e.g., Nanotechnology, Catalysis)

The unique chemical properties of the this compound scaffold make it a candidate for applications beyond medicine, particularly in the growing fields of nanotechnology and advanced catalysis.

Nanotechnology:

Functionalized Nanoparticles: Isatin has been successfully conjugated onto magnetic nanoparticles (MNPs) for potential applications in glioblastoma therapy. researchgate.nettandfonline.comnih.gov The functionalized nanoparticles showed enhanced radiosensitizing effects. researchgate.nettandfonline.com Future work could explore the use of this compound to functionalize nanoparticles, where the hexyl group could modulate the particle's hydrophobicity and interaction with biological membranes for targeted drug delivery.

Nanocarriers: Isatin derivatives are being studied for immobilization on nanocarriers like C60 fullerenes to improve their biological activity and reduce toxicity. researchgate.net The this compound molecule could be similarly investigated for its binding capacity to various nanocarriers, potentially leading to novel drug delivery systems.

Chemosensors: Isatin derivatives have been developed as chemosensors for detecting various ions. nih.govbohrium.com By immobilizing this compound or its derivatives on silica (B1680970) nanoparticles, it may be possible to create novel, highly selective sensors for environmental or diagnostic purposes. researchgate.net The N-hexyl group could influence the sensor's solubility and performance in different media.

Catalysis:

Catalyst Scaffolds: Isatin complexes supported on magnetic nanoparticles have been designed as novel, reusable catalysts for organic reactions like the Ullmann coupling. zenodo.org this compound could serve as a ligand in the development of new heterogeneous catalysts. The hexyl group could enhance the catalyst's solubility in organic solvents or influence its stability and reactivity.

Catalytic Synthesis: The synthesis of isatin derivatives itself can be a platform for catalytic innovation. Silver nanoparticles have been used as a green catalyst for preparing isatin derivatives. scispace.com Future research could focus on developing nanocatalysts specifically for the efficient N-alkylation of isatin, including the synthesis of this compound.

| Research Area | Potential Application | Rationale for this compound |

|---|---|---|

| Nanotechnology | Targeted Drug Delivery | Functionalization of nanoparticles; hexyl group modulates hydrophobicity and cell interaction. researchgate.netnih.gov |

| Chemosensors | Immobilization on nanoparticles for ion detection; hexyl group influences solubility and performance. bohrium.comresearchgate.net | |

| Catalysis | Development of Heterogeneous Catalysts | Acts as a ligand scaffold; hexyl group can tune solubility and stability. zenodo.org |

Sustainable and Green Chemistry Approaches in Synthesis

Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern research. Future work on this compound should prioritize the development of environmentally benign synthetic protocols.

Promising avenues for green synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a simple and efficient method for the N-alkylation of isatin, significantly reducing reaction times and the need for large volumes of solvent. scispace.comnih.gov Optimizing a solvent-free or minimal-solvent microwave protocol for the synthesis of this compound would be a key green advancement.

Use of Green Catalysts and Solvents: Research into recyclable catalysts, such as biodegradable glycerol-based solid acids or novel ionic liquids in aqueous media, could replace traditional hazardous reagents. nih.govbohrium.com The use of water or other environmentally friendly solvents would further enhance the sustainability of the synthesis.

Mechanochemistry: Solvent-free mechanochemical protocols, which use mechanical force to induce reactions, are emerging as a powerful green chemistry tool. zenodo.org Developing a mechanochemical method for the N-alkylation of isatin with a hexyl halide would eliminate the need for bulk solvents, representing a highly sustainable synthetic route.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for medicine, materials science, and sustainable technology.

Q & A

Q. What are the common synthetic routes for preparing 1-Hexylindole-2,3-dione, and what key reaction parameters influence yield and purity?

- Methodological Answer: A typical synthesis involves alkylation of indole-2,3-dione with 1-bromohexane under basic conditions. For example, analogous derivatives like 1-(2-bromoethyl)-1H-indole-2,3-dione are synthesized using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C . Critical parameters include stoichiometric ratios (e.g., excess alkylating agent), reaction time (12–24 hours), and purification via column chromatography or recrystallization. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent integration and connectivity. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is gold-standard. Data collection at low temperatures (e.g., 100 K) with synchrotron radiation improves resolution. Structure refinement using SHELXL (e.g., implementing twin refinement for challenging datasets) resolves disorder or thermal motion .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods or closed systems to minimize inhalation exposure. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised during powder handling. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Safety showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer: Systematically vary substituents (e.g., alkyl chain length, halogenation) and evaluate activity against target pathogens or cancer cell lines. For antimicrobial SAR, use MIC assays against Staphylococcus aureus and Escherichia coli . For anticancer activity, employ MTT assays on breast or colon cancer cells and compare apoptosis markers (e.g., caspase-3 activation) . QSAR modeling with Hammett constants or logP values can rationalize trends .

Q. What challenges arise in the refinement of this compound crystal structures using SHELXL, and how can they be mitigated?

- Methodological Answer: Challenges include twinning (common in low-symmetry space groups) and disorder in the hexyl chain. Mitigation strategies:

- Use the TWIN and BASF commands in SHELXL to model twinning .

- Apply ISOR or SIMU restraints to manage anisotropic displacement parameters for flexible alkyl groups .

- Validate with R₁, wR₂, and goodness-of-fit (GOF) metrics; acceptable thresholds: R₁ < 0.05, GOF ≈ 1.0 .

Q. What experimental strategies can elucidate the mechanism of action of this compound in anticancer assays?

- Methodological Answer:

- Kinase Inhibition Profiling: Screen against kinase libraries (e.g., EGFR, BRAF) using fluorescence polarization assays .

- Apoptosis Pathway Analysis: Quantify pro-apoptotic proteins (Bax, p53) via Western blotting in treated vs. untreated cancer cells .

- Molecular Dynamics (MD) Simulations: Dock this compound into ATP-binding pockets of target kinases (e.g., PDB: 1M17) to predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.